

Application of 3-tert-Butylcyclohexanol in Fragrance Research

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Compound of Interest

Compound Name: 3-tert-Butylcyclohexanol

Cat. No.: B8721175

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Abstract

3-tert-Butylcyclohexanol is a synthetic fragrance ingredient valued for its distinct woody and camphoraceous aroma. As a substituted cyclohexanol, its olfactory properties are significantly influenced by the stereochemistry of the tert-butyl and hydroxyl groups on the cyclohexane ring. This document provides detailed application notes on the use of **3-tert-butylcyclohexanol** in fragrance formulations, protocols for its synthesis and analysis, and methods for sensory evaluation. It is intended for researchers and professionals in the fields of fragrance chemistry, materials science, and product development.

Application Notes

3-tert-Butylcyclohexanol is utilized in the fragrance industry primarily for its robust woody and camphoraceous notes. Its stability makes it suitable for a wide range of product applications, from fine fragrances to functional products like soaps, detergents, and shampoos.^[1]

- **Fragrance Profile:** The odor of **3-tert-butylcyclohexanol** is predominantly characterized as woody, musty, and reminiscent of patchouli, with additional camphor and minty undertones. ^[2] The specific character and intensity of the scent are highly dependent on the isomeric composition (cis vs. trans), with different isomers providing unique contributions to the overall fragrance profile.
- **Use in Formulations:** Perfumers use this ingredient to impart warmth, depth, and a dry, woody character to fragrance compositions. It can enhance pine notes in household

products and provide a complex, root-like earthiness.[1] It is also employed as a stabilizing agent in patchouli essential oil, where it helps prevent discoloration. A recommended dosage in perfume formulations can be up to 10%.

- **Isomer Significance:** Like other substituted cyclohexanols, the stereoisomers of **3-tert-butylcyclohexanol** possess distinct olfactory properties. Research has shown that for the related 4-tert-butylcyclohexyl acetate, the cis-isomer is a more potent odorant than its trans counterpart. This highlights the importance of stereoselective synthesis and analysis in harnessing the desired scent characteristics for fragrance applications.
- **Chemical Stability:** The cyclohexanol structure imparts significant chemical stability, allowing for its use in chemically aggressive media, such as highly acidic or alkaline bases, without significant degradation of the fragrance molecule.[2]

Data Presentation

Quantitative data for **3-tert-butylcyclohexanol** and its isomers are summarized below.

Table 1: Physicochemical Properties

Property	Value	Isomer Information	Reference
Molecular Formula	C ₁₀ H ₂₀ O	N/A	[3][4]
Molecular Weight	156.27 g/mol	N/A	[3][4]
Boiling Point	206.9 °C (est.)	Mixture	[5]
Flash Point	82.6 °C (est.)	Mixture	[5]
Water Solubility	278 mg/L @ 25 °C (est.)	Mixture	[5]
logP (o/w)	3.092 (est.)	Mixture	[5]
Vapor Pressure	0.054 mmHg @ 25 °C (est.)	Mixture	[5]

Table 2: Olfactory and Safety Data

Property	Value	Isomer Information	Reference
Odor Description	Woody, patchouli-like, camphoraceous, minty, leather	Mixture	[2]
Odor Threshold	40 mg/L (for 2-tert-butylcyclohexanol)	80% cis / 20% trans	[1]
RIFM Safety Status	Safe as used in cosmetic products	N/A (applies to related 2- and 4-isomers)	[6]
GHS Hazard	H319: Causes serious eye irritation	Mixture	[7]

Experimental Protocols

Protocol: Stereoselective Synthesis of cis-3-tert-Butylcyclohexanol

This protocol describes the reduction of 3-tert-butylcyclohexanone to yield a product rich in the cis-isomer, adapted from established methods for related compounds.[\[8\]](#)

Materials:

- 3-tert-butylcyclohexanone
- Iridium tetrachloride (catalyst precursor)
- Trimethyl phosphite
- Concentrated hydrochloric acid
- 2-Propanol (isopropyl alcohol)
- Diethyl ether
- Anhydrous magnesium sulfate or potassium carbonate

- Deionized water
- 2L three-neck round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator, separatory funnel

Procedure:

- **Catalyst Preparation:** In a fume hood, dissolve 4.0 g of iridium tetrachloride in 4.5 mL of concentrated HCl. Add 180 mL of water, followed by the slow addition of 52 g of trimethyl phosphite. Stir until a homogenous solution is formed.
- **Reaction Setup:** In the 2L flask, dissolve 30.8 g (0.200 mole) of 3-tert-butylcyclohexanone in 635 mL of 2-propanol.
- **Reduction:** Add the prepared catalyst solution to the ketone solution in the flask. Equip the flask with a reflux condenser and begin stirring.
- **Reflux:** Heat the mixture to reflux and maintain for 48 hours. Monitor the reaction progress periodically using GC-MS to check for the disappearance of the starting ketone.
- **Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the 2-propanol using a rotary evaporator.
- **Extraction:** Dilute the remaining aqueous residue with 250 mL of water. Transfer the mixture to a separatory funnel and extract four times with 150 mL portions of diethyl ether.
- **Washing and Drying:** Combine the organic extracts and wash them twice with 100 mL portions of water. Dry the ether layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- **Product Isolation:** Concentrate the filtrate on a rotary evaporator to yield the crude solid product.
- **Purification (Optional):** Recrystallize the crude product from 40% aqueous ethanol to obtain high-purity **cis-3-tert-butylcyclohexanol**.

Protocol: GC-MS Analysis of Isomeric Composition

This protocol outlines a standard method for the qualitative and quantitative analysis of **3-tert-butylcyclohexanol** isomers.[9]

Instrumentation & Consumables:

- Gas Chromatograph with Mass Spectrometer (GC-MS)
- VF-5ms or equivalent capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness)
- Helium (carrier gas)
- Sample vials, autosampler
- Methyl tert-butyl ether (solvent)

Procedure:

- Sample Preparation: Prepare a 1 µg/mL solution of the synthesized **3-tert-butylcyclohexanol** in methyl tert-butyl ether.
- GC-MS Method Setup:
 - Injector: 250 °C, Splitless mode
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
 - Oven Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp 1: 3 °C/min to 125 °C
 - Ramp 2: 7 °C/min to 230 °C
 - Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes
 - MS Parameters:
 - Mode: Electron Ionization (EI)

- Scan Range: m/z 40-250
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Data Acquisition: Inject 1.0 µL of the prepared sample into the GC-MS.
- Data Analysis:
 - Identify the peaks corresponding to cis- and trans-**3-tert-butylcyclohexanol** based on their retention times and mass spectra (key fragments: m/z 57, 81, 67).[\[10\]](#)
 - Integrate the peak areas for each isomer.
 - Calculate the relative percentage of each isomer by dividing the individual peak area by the total area of all isomer peaks.

Protocol: Descriptive Sensory Analysis

This protocol provides a framework for evaluating the olfactory characteristics of **3-tert-butylcyclohexanol** using a trained sensory panel.[\[11\]](#)[\[12\]](#)

Materials:

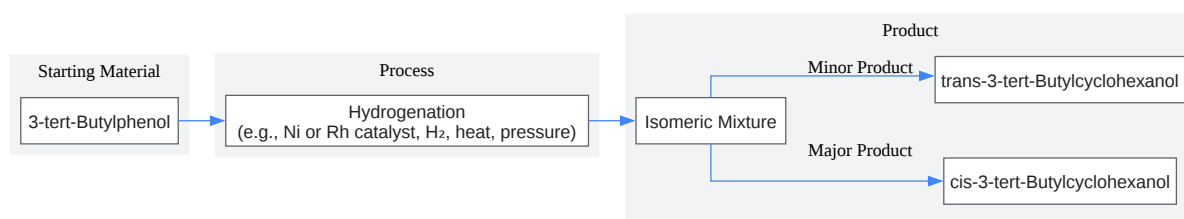
- Sample of **3-tert-butylcyclohexanol** (e.g., 1% solution in odorless solvent like diethyl phthalate)
- Odorless smelling strips (blotters)
- Glass beakers for dipping
- Palate cleansers (e.g., still water, unsalted crackers)
- A panel of 8-12 trained sensory assessors
- Sensory evaluation booths with controlled ventilation and lighting

Procedure:

- Panel Training & Lexicon Development:
 - Familiarize the panel with woody and camphoraceous reference standards (e.g., patchouli oil, camphor, cedarwood oil).
 - As a group, develop a lexicon of descriptive terms (e.g., "dry wood," "damp earth," "minty," "camphor," "leathery") to be used for evaluation.
- Sample Preparation:
 - Dip the smelling strips into the **3-tert-butylcyclohexanol** solution to a depth of 1 cm.
 - Allow the solvent to evaporate for 60 seconds before evaluation.
 - Code each strip with a random 3-digit number.
- Evaluation:
 - Present one coded strip to each panelist in their individual booth.
 - Instruct panelists to evaluate the odor at different time points (e.g., initial impression, 5 minutes, 30 minutes, 2 hours) to assess the top, middle, and base notes.
 - Panelists will rate the intensity of each descriptor from the agreed-upon lexicon on a scale (e.g., 0 = not perceptible, 10 = extremely strong).
- Data Collection & Analysis:
 - Collect the completed scorecards from all panelists.
 - Calculate the mean intensity scores for each descriptor at each time point.
 - Analyze the data statistically (e.g., using ANOVA) to determine significant differences in perceived attributes.
 - Visualize the results using a spider web (radar) plot to represent the olfactory profile.

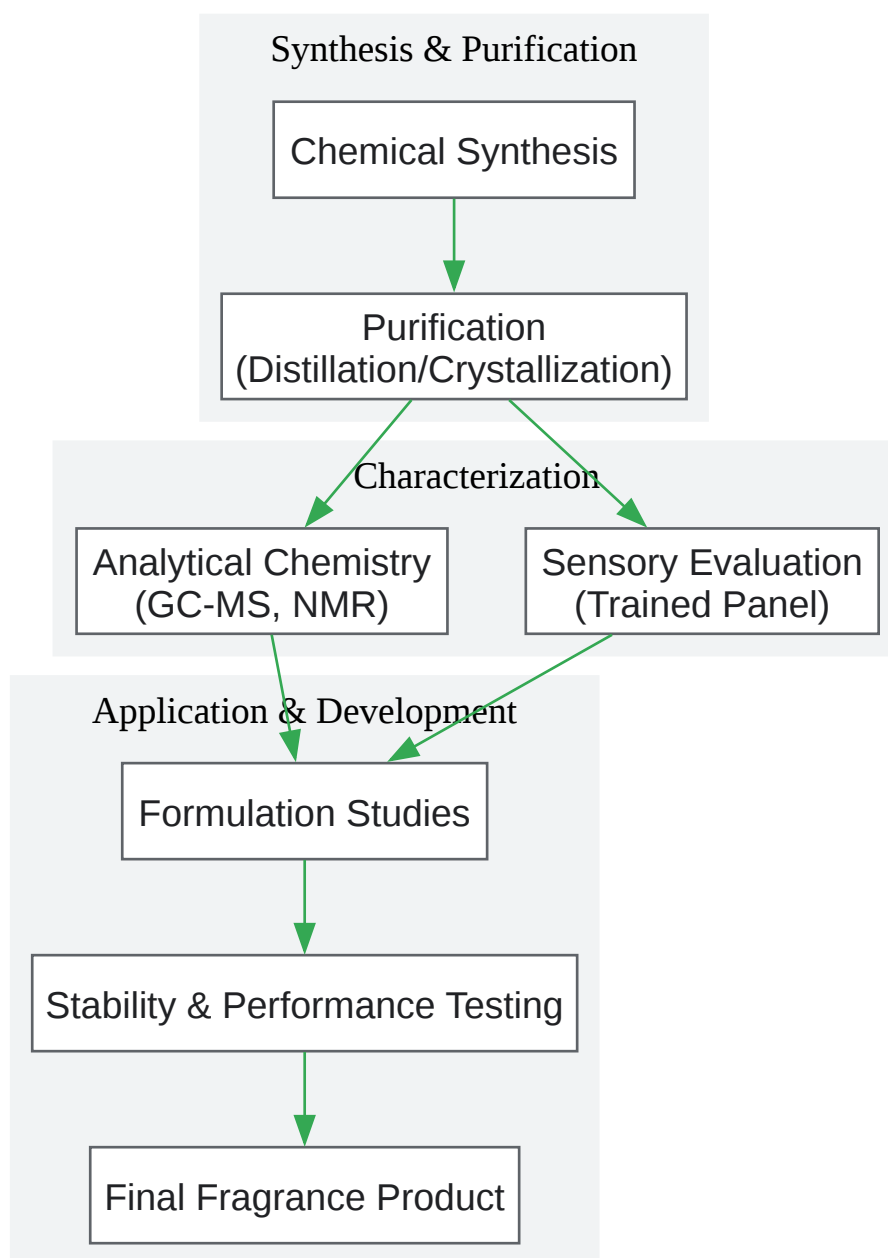
Visualizations

The following diagrams illustrate key workflows and pathways relevant to the research and application of **3-tert-butylcyclohexanol**.



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Caption: Synthesis workflow for **3-tert-butylcyclohexanol**.



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Caption: General workflow for fragrance research and development.



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Caption: Generalized olfactory signal transduction cascade.

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